Cas no 2228619-60-9 (5-(azetidin-3-yl)methyl-2-methylphenol)

5-(Azetidin-3-yl)methyl-2-methylphenol is a versatile intermediate in organic synthesis, featuring a phenol core substituted with a methyl group and an azetidin-3-ylmethyl moiety. Its structural characteristics, including the azetidine ring, make it valuable for constructing pharmacologically active compounds, particularly in medicinal chemistry and drug discovery. The phenol group offers reactivity for further functionalization, while the azetidine ring contributes to conformational rigidity, potentially enhancing binding affinity in target molecules. This compound is suitable for applications in developing small-molecule inhibitors, ligands, or bioactive scaffolds. Its synthetic utility lies in its balanced reactivity and stability, enabling precise modifications for tailored molecular designs.
5-(azetidin-3-yl)methyl-2-methylphenol structure
2228619-60-9 structure
Product Name:5-(azetidin-3-yl)methyl-2-methylphenol
CAS No:2228619-60-9
MF:C11H15NO
MW:177.242902994156
CID:6035642
PubChem ID:165973747
Update Time:2025-05-19

5-(azetidin-3-yl)methyl-2-methylphenol Chemical and Physical Properties

Names and Identifiers

    • 5-(azetidin-3-yl)methyl-2-methylphenol
    • 5-[(azetidin-3-yl)methyl]-2-methylphenol
    • 2228619-60-9
    • EN300-1798652
    • Inchi: 1S/C11H15NO/c1-8-2-3-9(5-11(8)13)4-10-6-12-7-10/h2-3,5,10,12-13H,4,6-7H2,1H3
    • InChI Key: ZDYBNCMCEGIEEF-UHFFFAOYSA-N
    • SMILES: OC1=C(C)C=CC(=C1)CC1CNC1

Computed Properties

  • Exact Mass: 177.115364102g/mol
  • Monoisotopic Mass: 177.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 32.3Ų

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Additional information on 5-(azetidin-3-yl)methyl-2-methylphenol

Recent Advances in the Study of 5-(azetidin-3-yl)methyl-2-methylphenol (CAS: 2228619-60-9)

The compound 5-(azetidin-3-yl)methyl-2-methylphenol (CAS: 2228619-60-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique azetidine and phenol functional groups, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights for drug development and biomedical research.

A study published in the Journal of Medicinal Chemistry (2023) explored the synthetic pathways for 5-(azetidin-3-yl)methyl-2-methylphenol, highlighting its efficient production via a multi-step process involving palladium-catalyzed coupling reactions. The researchers emphasized the compound's high yield and purity, which are critical for its subsequent pharmacological evaluation. Additionally, the study identified potential impurities and by-products, offering strategies for their mitigation during large-scale synthesis.

Pharmacological investigations have revealed that 5-(azetidin-3-yl)methyl-2-methylphenol exhibits notable activity as a modulator of specific neurotransmitter receptors. In vitro and in vivo studies demonstrated its affinity for serotonin and dopamine receptors, suggesting potential applications in treating neurological disorders such as depression and Parkinson's disease. The compound's ability to cross the blood-brain barrier further enhances its therapeutic prospects, as reported in a recent Neuropharmacology article (2024).

Another significant finding comes from a preclinical study investigating the anti-inflammatory properties of 5-(azetidin-3-yl)methyl-2-methylphenol. The research, published in the European Journal of Pharmacology (2024), showed that the compound effectively inhibits the production of pro-inflammatory cytokines in macrophage cells. This anti-inflammatory effect was attributed to its interaction with the NF-κB signaling pathway, positioning it as a potential candidate for developing novel anti-inflammatory drugs.

Despite these promising results, challenges remain in the clinical translation of 5-(azetidin-3-yl)methyl-2-methylphenol. A review article in Drug Discovery Today (2024) discussed the need for further pharmacokinetic and toxicological studies to assess its safety and efficacy in humans. The authors also highlighted the importance of optimizing its formulation to improve bioavailability and stability, which are crucial for its successful development as a therapeutic agent.

In conclusion, recent research on 5-(azetidin-3-yl)methyl-2-methylphenol (CAS: 2228619-60-9) underscores its potential as a versatile molecule in drug discovery. Its synthetic accessibility, receptor modulation capabilities, and anti-inflammatory effects make it a compelling subject for future studies. However, addressing the existing challenges will be essential to fully realize its therapeutic potential and advance it toward clinical applications.

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